molecular formula C5H8O3 B124175 3-Oxopentanoic acid CAS No. 10191-25-0

3-Oxopentanoic acid

Cat. No. B124175
CAS RN: 10191-25-0
M. Wt: 116.11 g/mol
InChI Key: FHSUFDYFOHSYHI-UHFFFAOYSA-N
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Description

3-Oxopentanoic acid, also known as beta-ketopentanoate, is a 5-carbon ketone body . It is made from odd carbon fatty acids in the liver and rapidly enters the brain . As opposed to 4-carbon ketone bodies, beta-ketopentanoate is anaplerotic, meaning it can refill the pool of TCA cycle intermediates .


Molecular Structure Analysis

The molecular formula of 3-Oxopentanoic acid is C5H8O3 . The InChIKey, a unique identifier for the compound, is FHSUFDYFOHSYHI-UHFFFAOYSA-N . The canonical SMILES representation is CCC(=O)CC(=O)O .


Physical And Chemical Properties Analysis

3-Oxopentanoic acid has a molecular weight of 116.11 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass are 116.047344113 g/mol .

Scientific Research Applications

General Use of 3-Oxopentanoic Acid

3-Oxopentanoic acid, also known as beta-ketopentanoate, is a 5-carbon ketone body . It is made from odd carbon fatty acids in the liver and rapidly enters the brain . As opposed to 4-carbon ketone bodies, beta-ketopentanoate is anaplerotic, meaning it can refill the pool of TCA cycle intermediates .

Application in Bioconjugate Development and FTIR Spectroelectrochemistry

  • Scientific Field: Bioconjugate Development and FTIR Spectroelectrochemistry.
  • Summary of the Application: Complexes of 5-oxo-5-(2,5-dimethylazaferrocen-1′-yl)pentanoic acid have been synthesized. These complexes are used to develop new IR-detectable metal–carbonyl tracers for amino functions.

Application in Microbial Production of Branched-Chain Fatty Alcohols

  • Scientific Field: Biofuels and Bioproducts .
  • Summary of the Application: 3-Oxopentanoic acid is used in the microbial production of branched-chain fatty alcohols . These alcohols have numerous applications as fuels, emollients, plasticizers, thickeners, and detergents .

Application in Antifungal Activity Evaluation

  • Scientific Field: Medicinal Chemistry .
  • Summary of the Application: 2-cyano-5-oxopentanoic acid derivatives, which are related to 3-Oxopentanoic acid, have been synthesized and evaluated for their antifungal activity .

Application in Production of Branched Long-Chain Fatty Acids

  • Scientific Field: Biofuels and Bioproducts .
  • Summary of the Application: 3-Oxopentanoic acid is used in the microbial production of branched long-chain fatty acids (BLFLs) . These BLFLs are more suitable as diesel fuel replacements and for other industrial applications than their straight-chain counterparts .

Application in Production of Iso-Fatty Acid

  • Scientific Field: Biofuels and Bioproducts .
  • Summary of the Application: 3-Oxopentanoic acid is used in the microbial production of iso-fatty acids . These iso-fatty acids are produced when flux through 3-methyl-2-oxobutyric acid is enhanced .

Safety And Hazards

When handling 3-Oxopentanoic acid, it is advised to avoid all personal contact, including inhalation . Protective clothing should be worn when there is a risk of exposure . The compound should be used in a well-ventilated area and contact with moisture should be avoided . When handling, eating, drinking, or smoking should be avoided . Containers should be kept securely sealed when not in use .

properties

IUPAC Name

3-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-2-4(6)3-5(7)8/h2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSUFDYFOHSYHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50331432
Record name 3-Oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50331432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxopentanoic acid

CAS RN

10191-25-0
Record name 3-Oxopentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10191-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxovaleric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010191250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50331432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-OXOVALERIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/090PW368EP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
310
Citations
RR Kallem, S Primeaux, A Avila, JM Pascual… - … of pharmaceutical and …, 2021 - Elsevier
… acid and 3-oxopentanoic acid from human plasma samples. The developed method was then used to quantitate 3-hydroxypentanoic acid and 3-oxopentanoic acid in plasma samples …
Number of citations: 2 www.sciencedirect.com
A Citterio, L Pesce, R Sebastiano, R Santi - Synthesis, 1990 - re.public.polimi.it
A new synthesis of substituted 2-hydroxy-1-naphthoic acid esters and amides 4 by oxidation of 5-aryl-3-oxopentanoic acid esters or amides 1 with manganese(III) acetate or cerium(IV) …
Number of citations: 28 re.public.polimi.it
PG Williams, RE Moore, VJ Paul - Journal of natural products, 2003 - ACS Publications
… lyngbyastatin 3 (1), including the configurations of the two unusual amino acid residues, viz., the 3-amino-2-methylhexanoic acid (Amha) and 4-amino-2,2-dimethyl-3-oxopentanoic acid …
Number of citations: 50 pubs.acs.org
I Matsumoto, T Kuhara… - Biomedical Mass …, 1976 - Wiley Online Library
… to 2-n-propyl-3-oxopentanoic acid, we interpreted the mechanism of formation of carbon dioxide from DPA as follows : 2-n-propyl-3-oxopentanoic acid CoA ester would be cleaved to …
Number of citations: 70 onlinelibrary.wiley.com
M Szewczyk, M Ryczkowska, S Makowiec - esoc2019.abstracts.eu
The 5-(1H-indol-3-yl)-3-oxopentanoic acid esters and amides are universal intermediates for the synthesis of the carbazole which are present in many biologically active compounds. …
Number of citations: 0 esoc2019.abstracts.eu
W Löscher, H Nau - Archives Internationales de Pharmacodynamie …, 1982 - europepmc.org
… In regard to VPA metabolism the products of beta-oxidation 2-en-VPA 2-propyl-2-pentenoic acid) and 3-keto-VPA (2-propyl-3-oxopentanoic acid) proved to be the main metabolites in …
Number of citations: 56 europepmc.org
A Baerga-Ortiz, B Popovic, AP Siskos, HM O'Hare… - Chemistry & biology, 2006 - cell.com
… (B) Reduction of a racemic mixture of (2R, S)2-methyl-3-oxopentanoic acid N-acetylcysteamine ester 1 to four possible diastereoisomeric alcohols 2–5. Isomers 2 and 5 are the …
Number of citations: 124 www.cell.com
T Kuhara, Y Hirokata, S Yamada… - European Journal of Drug …, 1978 - Springer
… These mass spectral fragmentation patterns were very similar to those of 2-n-propyl-3-oxopentanoic acid TMS enol ether TMS ester in which a double bond was located at ex, ~-position …
Number of citations: 39 link.springer.com
AP Siskos, A Baerga-Ortiz, S Bali, V Stein… - Chemistry & biology, 2005 - cell.com
… the tylKR1 domains, derived from the first extension module of the erythromycin PKS and the tylosin PKS, respectively, both catalyzed reduction of (2R, S)-2-methyl-3oxopentanoic acid …
Number of citations: 143 www.cell.com
HM O'Hare, A Baerga-Ortiz, B Popovic, JB Spencer… - Chemistry & biology, 2006 - cell.com
… , S)-2-methyl-3-oxopentanoic acid NAC thioester is a poorer … S)-2-methyl-3-oxopentanoic acid NAC thioester 1 as substrate. … S)-2-methyl-3-oxopentanoic acid NAC thioester reduction by …
Number of citations: 66 www.cell.com

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